3-Methyl-5-phenylphenol
Overview
Description
3-Methyl-5-phenylphenol is an organic compound with the molecular formula C13H12O It is a derivative of phenol, characterized by the presence of a methyl group and a phenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-5-phenylphenol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-phenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfo, and halo derivatives of this compound
Scientific Research Applications
3-Methyl-5-phenylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame-retardant properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylphenol involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic system allows it to participate in π-π interactions with proteins and nucleic acids, affecting their activity and stability.
Comparison with Similar Compounds
Phenol: The parent compound, with a simpler structure lacking the methyl and phenyl groups.
4-Methylphenol (p-Cresol): Similar to 3-Methyl-5-phenylphenol but with a methyl group in the para position.
2-Phenylphenol: Contains a phenyl group in the ortho position relative to the hydroxyl group.
Uniqueness: this compound is unique due to the specific positioning of its methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other phenol derivatives. This unique structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-methyl-5-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBTVDUEPOHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503186 | |
Record name | 5-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50715-82-7 | |
Record name | 5-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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